[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine
Brand Name: Vulcanchem
CAS No.: 1267443-95-7
VCID: VC2962009
InChI: InChI=1S/C12H13NS/c1-9-4-5-10(8-13)7-11(9)12-3-2-6-14-12/h2-7H,8,13H2,1H3
SMILES: CC1=C(C=C(C=C1)CN)C2=CC=CS2
Molecular Formula: C12H13NS
Molecular Weight: 203.31 g/mol

[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine

CAS No.: 1267443-95-7

Cat. No.: VC2962009

Molecular Formula: C12H13NS

Molecular Weight: 203.31 g/mol

* For research use only. Not for human or veterinary use.

[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine - 1267443-95-7

Specification

CAS No. 1267443-95-7
Molecular Formula C12H13NS
Molecular Weight 203.31 g/mol
IUPAC Name (4-methyl-3-thiophen-2-ylphenyl)methanamine
Standard InChI InChI=1S/C12H13NS/c1-9-4-5-10(8-13)7-11(9)12-3-2-6-14-12/h2-7H,8,13H2,1H3
Standard InChI Key IGWYRJXKKBASDN-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)CN)C2=CC=CS2
Canonical SMILES CC1=C(C=C(C=C1)CN)C2=CC=CS2

Introduction

Chemical Identity and Structure

[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine is an aromatic compound featuring a thiophene ring attached to a methylated phenyl ring with a methanamine functional group. It belongs to the class of phenylmethylamines, which are compounds containing a phenylmethanamine moiety, and incorporates a heterocyclic thiophene group that contributes to its distinctive chemical properties .

The compound's structural components include:

  • A central phenyl ring substituted at position 3 with a thiophene group

  • A methyl group at position 4 of the phenyl ring

  • A methanamine (CH₂NH₂) group attached to the phenyl ring

Chemical Identification Data

The following table summarizes the key identification parameters of the compound:

ParameterValue
CAS Number1020964-26-4
Molecular FormulaC₁₂H₁₃NS
Molecular Weight203.31 g/mol
IUPAC Name[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine
Synonyms(4-methyl-3-thiophen-2-ylphenyl)methanamine, A1-13131

This compound features an asymmetric structure that influences its three-dimensional conformation and potential interactions with biological targets. The thiophene ring, being a five-membered aromatic heterocycle containing a sulfur atom, contributes significantly to the electronic properties of the molecule .

Physical and Chemical Properties

Physical Properties

While specific experimental data for [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine is limited in the available literature, its properties can be reasonably predicted based on its structure and comparison with similar compounds:

PropertyExpected Characteristic
Physical StateSolid at room temperature
ColorLight yellow to off-white
SolubilitySoluble in organic solvents (methanol, ethanol, dichloromethane); limited solubility in water
StabilityStable under standard laboratory conditions but sensitive to oxidation and light exposure

Chemical Properties

The chemical behavior of [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine is largely determined by its functional groups:

  • The primary amine group (−CH₂NH₂) is capable of participating in numerous reactions, including:

    • Nucleophilic substitution reactions

    • Formation of amides through reaction with acyl chlorides and acid anhydrides

    • Reductive amination with aldehydes and ketones

  • The thiophene ring can undergo electrophilic aromatic substitution reactions, although with different reactivity compared to benzene rings due to the influence of the sulfur atom.

  • The methyl group on the phenyl ring can undergo oxidation to form carboxylic acid derivatives under appropriate conditions.

Synthesis and Preparation Methods

Cross-Coupling Approach

A common approach would likely involve Suzuki or Stille cross-coupling reactions to form the aryl-thiophene bond:

  • Starting with an appropriately substituted 4-methyl-3-bromobenzyl derivative

  • Coupling with thiophene-2-boronic acid using a palladium catalyst

  • Conversion of the benzyl derivative to the methanamine group

Reduction Approach

Another potential route involves:

  • Synthesis of [4-Methyl-3-(thiophen-2-yl)phenyl]carbaldehyde through cross-coupling

  • Conversion to an oxime or imine intermediate

  • Reduction to the primary amine using appropriate reducing agents such as lithium aluminum hydride or sodium borohydride

Industrial Scale Considerations

For larger-scale synthesis, considerations include:

  • Optimization of reaction conditions to enhance yield and purity

  • Selection of catalysts and reagents with better environmental profiles

  • Implementation of continuous flow processes for more efficient production

  • Quality control measures to ensure consistent product specifications

Analytical Characterization

Spectroscopic Properties

The compound can be characterized using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals in ¹H NMR (in CDCl₃):

  • Aromatic protons of thiophene ring: approximately 7.0-7.5 ppm

  • Aromatic protons of phenyl ring: approximately 7.0-7.8 ppm

  • Methyl group protons: approximately 2.3-2.5 ppm

  • Methylene protons adjacent to the amine: approximately 3.8-4.0 ppm

  • Amine protons: approximately 1.5-1.8 ppm (broad signal)

Infrared Spectroscopy

Expected characteristic bands:

  • N-H stretching: approximately 3300-3500 cm⁻¹

  • Aromatic C-H stretching: approximately 3050-3150 cm⁻¹

  • Aliphatic C-H stretching: approximately 2850-2950 cm⁻¹

  • C=C stretching (aromatic): approximately 1450-1650 cm⁻¹

  • C-S stretching (thiophene): approximately 600-700 cm⁻¹

Mass Spectrometry

Expected characteristics:

  • Molecular ion peak at m/z 203

  • Fragmentation pattern showing loss of the amine group and cleavage of the aryl-thiophene bond

Chemical Reactivity and Reactions

Amine Group Reactions

The primary amine functionality of [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine can participate in numerous reactions, including:

N-Acylation

Reaction with acyl chlorides or anhydrides to form amides:

  • With acetyl chloride to form N-([4-methyl-3-(thiophen-2-yl)phenyl]methyl)acetamide

  • With benzoyl chloride to form N-([4-methyl-3-(thiophen-2-yl)phenyl]methyl)benzamide

N-Alkylation

Reaction with alkyl halides to form secondary and tertiary amines:

  • With methyl iodide to form N-methyl-1-[4-methyl-3-(thiophen-2-yl)phenyl]methanamine

  • Sequential alkylations can lead to tertiary amines and quaternary ammonium salts

Imine Formation

Condensation with aldehydes and ketones to form imines:

  • With benzaldehyde to form N-benzylidene-1-[4-methyl-3-(thiophen-2-yl)phenyl]methanamine

  • These imines can be useful intermediates for further synthetic transformations

Thiophene Ring Reactions

The thiophene moiety can undergo several reactions:

  • Electrophilic aromatic substitution at positions 3 and 5

  • Oxidation of the sulfur atom to form thiophene S-oxides and S,S-dioxides

  • Metal-catalyzed functionalization reactions

Applications in Research and Development

Materials Science Applications

Thiophene-containing compounds have found applications in materials science:

  • Components in conducting polymers and electronic materials

  • Building blocks for liquid crystals

  • Structural elements in dyes and pigments

  • Precursors for more complex materials with specialized properties

Synthetic Chemistry Applications

[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine serves as a valuable synthetic intermediate:

  • The amine group provides a reactive site for diverse transformations

  • The thiophene ring offers opportunities for site-selective functionalization

  • The compound can serve as a building block for constructing more complex molecular architectures

Comparative Analysis with Related Compounds

Structural Analogs

The following table compares [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine with structurally related compounds:

CompoundCAS NumberMolecular WeightKey Structural Difference
[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine1020964-26-4203.31 g/molReference compound
[4-Methyl-2-(thiophen-2-yl)phenyl]methanamine1547650-08-7203.31 g/molThiophene at position 2 instead of position 3
1-[3-Fluoro-4-(thiophen-2-yl)phenyl]methanamine1513613-16-5-Fluorine substituent instead of methyl group
(4-(m-Tolyl)thiophen-2-yl)methanamine1343200-54-3203.31 g/molDifferent arrangement of thiophene and phenyl rings
1-(4-thiophen-2-ylphenyl)methanamine-189.28 g/molLacks methyl group; different substitution pattern

Structure-Property Relationships

The positional isomerism and substitution patterns in these related compounds can significantly affect:

  • Electronic properties and charge distribution

  • Three-dimensional conformation and steric effects

  • Stability and reactivity profiles

  • Biological activity and receptor interactions

  • Solubility and physicochemical characteristics

These differences make each compound unique in its chemical behavior and potential applications, despite their structural similarities.

Future Research Directions

Synthetic Methodology Development

Further research could focus on:

  • Development of more efficient and selective synthetic routes

  • Green chemistry approaches to minimize waste and use of hazardous reagents

  • Continuous flow synthesis methods for scaled production

  • Novel catalytic systems for key transformations

Application-Oriented Research

Promising research directions include:

  • Systematic evaluation of biological activities

  • Structure-activity relationship studies with various derivatives

  • Exploration as building blocks for new materials with unique properties

  • Development of focused libraries for drug discovery programs

Analytical Method Development

Advanced characterization methods could be developed to:

  • Enable more sensitive detection in complex matrices

  • Distinguish between structural isomers with similar properties

  • Determine absolute configuration where applicable

  • Monitor reaction progress and purity with greater precision

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